molecular formula C21H41NO6Si2 B13734924 2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid CAS No. 156630-85-2

2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid

Katalognummer: B13734924
CAS-Nummer: 156630-85-2
Molekulargewicht: 459.7 g/mol
InChI-Schlüssel: QKKYHTZHMBGKTR-KFWWJZLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid is a complex organic compound characterized by the presence of tert-butyldimethylsilyl groups and a unique azetidinone ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite for nitrosation reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The reaction conditions typically involve controlled temperatures and the use of specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new functionalized compounds .

Wissenschaftliche Forschungsanwendungen

2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((2S,3S)-1-(tert-butyldimethylsilyl)-3-(®-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2-methylmalonic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Eigenschaften

CAS-Nummer

156630-85-2

Molekularformel

C21H41NO6Si2

Molekulargewicht

459.7 g/mol

IUPAC-Name

2-[(2S,3S)-1-[tert-butyl(dimethyl)silyl]-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]-2-methylpropanedioic acid

InChI

InChI=1S/C21H41NO6Si2/c1-13(28-30(11,12)20(5,6)7)14-15(21(8,17(24)25)18(26)27)22(16(14)23)29(9,10)19(2,3)4/h13-15H,1-12H3,(H,24,25)(H,26,27)/t13-,14-,15+/m1/s1

InChI-Schlüssel

QKKYHTZHMBGKTR-KFWWJZLASA-N

Isomerische SMILES

C[C@H]([C@@H]1[C@H](N(C1=O)[Si](C)(C)C(C)(C)C)C(C)(C(=O)O)C(=O)O)O[Si](C)(C)C(C)(C)C

Kanonische SMILES

CC(C1C(N(C1=O)[Si](C)(C)C(C)(C)C)C(C)(C(=O)O)C(=O)O)O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.